N-(4-cyanophenyl)-3-iodobenzamide
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Overview
Description
N-(4-cyanophenyl)-3-iodobenzamide is an organic compound that features both a cyanophenyl and an iodinated benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 4-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzamide or cyanophenyl moieties.
Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
N-(4-cyanophenyl)-3-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The cyanophenyl group can participate in π-π stacking interactions, while the iodinated benzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)thiourea: Similar in structure but contains a thiourea group instead of an amide group.
4-cyanophenyl-4’-n-octylbenzoate: Contains a cyanophenyl group but differs in the rest of the structure.
Bis-(cyanobenzyl)piperazine: Features cyanobenzyl groups attached to a piperazine ring .
Uniqueness
N-(4-cyanophenyl)-3-iodobenzamide is unique due to the presence of both a cyanophenyl and an iodinated benzamide group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C14H9IN2O |
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Molecular Weight |
348.14 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-iodobenzamide |
InChI |
InChI=1S/C14H9IN2O/c15-12-3-1-2-11(8-12)14(18)17-13-6-4-10(9-16)5-7-13/h1-8H,(H,17,18) |
InChI Key |
NXMRINBRPMRAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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